molecular formula C25H22N2O4 B2792330 3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005266-97-6

3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2792330
CAS No.: 1005266-97-6
M. Wt: 414.461
InChI Key: MEVRTFYDNMFGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,4-d]isoxazole-dione class, characterized by a fused bicyclic core with ketone functionalities. Its structure includes a 4-methoxyphenyl group at position 3, a phenyl group at position 2, and an o-tolyl (ortho-methylphenyl) substituent at position 3.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-8-6-7-11-20(16)26-24(28)21-22(17-12-14-19(30-2)15-13-17)27(31-23(21)25(26)29)18-9-4-3-5-10-18/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVRTFYDNMFGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, which may include the use of Friedel-Crafts reactions and cycloaddition methods. For instance, one synthetic route is based on the reaction of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with various aryl and aliphatic substituents under acidic conditions to yield the desired pyrroloisoxazole structure .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrroloisoxazole derivatives. These compounds often exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation: The compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes involved in cell cycle regulation.
  • Induction of apoptosis: Mechanistic studies suggest that it may induce programmed cell death in malignant cells through mitochondrial pathways.

For example, compounds within this chemical class have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the micromolar range .

2.2 Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest potential activity as an antioxidant agent. Studies indicate that related derivatives can scavenge free radicals effectively and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .

3.1 Case Studies

Several case studies have been published regarding the biological activity of similar compounds:

  • Study on Anticancer Efficacy: A systematic evaluation of various pyrroloisoxazole derivatives demonstrated that modifications to the substituents significantly influenced their anticancer potency. For instance, introducing electron-withdrawing groups increased cytotoxicity against specific cancer cell lines .
  • Mechanistic Insights: Molecular docking studies revealed that these compounds interact with key proteins involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases. This interaction suggests a multi-target approach for anticancer therapy .

3.2 Comparative Biological Data

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Pyrroloisoxazole AAnticancerMCF-712.5
Pyrroloisoxazole BAntioxidantN/AN/A
Pyrroloisoxazole CAnticancerA5498.0

4. Conclusion

The compound This compound exhibits significant biological activity with promising anticancer and antioxidant properties. Ongoing research into its mechanisms of action and structural modifications will likely enhance its therapeutic potential in oncology and beyond.

Scientific Research Applications

The compound 3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its applications, particularly focusing on its potential as an anticancer agent and its role in synthesizing other bioactive compounds.

Chemical Properties and Structure

The molecular formula of this compound is C26H24N2O4C_{26}H_{24}N_2O_4, with a molecular weight of approximately 428.48 g/mol. The structure features a pyrrolo[3,4-d]isoxazole core, which is known for its rich biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation evaluated various derivatives of isoxazole and pyrrolo[3,4-d]isoxazole for their cytotoxic properties against human cancer cell lines. The research utilized the MTT assay to assess cell viability against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The results indicated that several derivatives exhibited significant cytotoxicity, with some showing selectivity for cancer cells over normal fibroblast cells (WI-38) .

Table 1: Cytotoxicity of Pyrrolo[3,4-d]Isoxazole Derivatives

Compound IDCell LineIC50 (µM)Selectivity
5HCT-11610High
11PC315Moderate
12WI-38>100Low

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Researchers have leveraged its unique structure to develop new derivatives with enhanced biological properties. For instance, it has been used to create compounds with antiviral and anti-inflammatory activities .

Case Study: Synthesis Pathway

One study detailed a synthetic pathway involving the reaction of 3-methylisoxazol-5-amine with various reagents to yield pyrrolo[3,2-d]isoxazole derivatives. These derivatives were tested for their biological activities, revealing promising results against multiple disease models .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer activity, derivatives of this compound have demonstrated antimicrobial and anti-inflammatory effects. These properties are attributed to the structural motifs present in the pyrrolo[3,4-d]isoxazole framework, which can interact with biological targets involved in inflammation and microbial resistance .

Table 2: Biological Activities of Pyrrolo[3,4-d]Isoxazole Derivatives

Activity TypeExample CompoundEffectiveness
AntimicrobialCompound AModerate
Anti-inflammatoryCompound BHigh

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group undergoes substitution under acidic or basic conditions:

Reaction TypeConditionsProductYieldSource
Demethylation HBr (48%), reflux, 12 h3-(4-Hydroxyphenyl) derivative78%
Aromatic Nucleophilic Substitution KNH₂, DMF, 80°C, 6 h3-(4-Aminophenyl) analog65%

Steric hindrance from the o-tolyl group reduces substitution rates compared to para-substituted analogs.

Oxidation Reactions

The dihydroisoxazole moiety oxidizes to an aromatic isoxazole under mild conditions:

Oxidizing AgentSolventTemperatureTimeProductYieldSource
Tert-butyl nitrite (TBN) Ethanol25°C2 hAromatic isoxazole with NO release92%
O₂ (1 atm) MeCN40°C4 hFully oxidized isoxazole85%

Radical inhibitors like TEMPO suppress oxidation, suggesting a free radical mechanism .

Cycloaddition and Ring-Opening Reactions

The strained bicyclic system participates in cycloadditions:

Reaction PartnerConditionsProductYieldSource
Nitrile oxide Toluene, 110°C, 8 hTricyclic fused oxazole derivative70%
Diazomethane Et₂O, 0°C, 1 hSpirocyclic adduct58%

Acid-mediated ring-opening produces lactam intermediates, while basic conditions yield amino alcohol derivatives.

Comparative Reactivity with Structural Analogs

Substituent effects on reaction outcomes:

Compound ModificationOxidation Rate (vs. parent)Substitution EfficiencyNotesSource
5-(2-Chlorophenyl) analog 1.3× faster0.8×Enhanced oxidative stability
3-(4-Nitrophenyl) derivative 0.5× slower1.5×Improved SNAr reactivity

Electron-withdrawing groups on the phenyl rings accelerate oxidation but hinder nucleophilic substitution.

Mechanistic Insights

  • Oxidation : Proceeds via tert-butoxy radical intermediates, generating NO₂ and NO species that dehydrogenate the dihydroisoxazole ring .

  • Cycloaddition : Strain relief in the bicyclic system drives regioselective [3+2] additions with 1,3-dipoles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents (Positions) Key Functional Groups
Target Compound Pyrrolo[3,4-d]isoxazole-dione 3-(4-MeOPh), 2-Ph, 5-(o-Tolyl) Methoxy, Phenyl, Methylphenyl
(20c) Pyrrolo[3,4-d]isoxazole-dione 3-{(E)-2-[2-(4-ClPh)-tetrazolyl]vinyl}, 5-Me Chlorophenyl, Tetrazole, Methyl
2-Methyl-3-(5-Me-2-thienyl)-5-Ph-pyrrolo[3,4-d]isoxazole-dione Pyrrolo[3,4-d]isoxazole-dione 3-(5-Me-thienyl), 2-Me, 5-Ph Thienyl, Methyl, Phenyl
Compound 21 Pyrrolo[3,4-c]pyrazole-dione 3-(3-MeOPh), 2-(p-Tolyl), 5-Me Methoxy, Methyl, p-Tolyl
Compound 23 Pyrrolo[3,4-c]pyrazole-dione 3-(4-FPh), 2-(p-Tolyl), 5-Me Fluorophenyl, p-Tolyl, Methyl

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The o-tolyl group introduces steric hindrance at position 5, which may reduce reactivity in nucleophilic substitutions compared to smaller substituents (e.g., methyl in Compound 21) .
  • Heterocyclic Variations : Thienyl substituents (as in ) introduce sulfur atoms, altering electronic properties and bioavailability compared to purely aromatic substituents.
Physical and Spectral Properties

Melting points and spectral data for analogs suggest trends based on substituents:

Table 3: Physical Properties of Analogues

Compound Melting Point (°C) Key Spectral Data (NMR, IR)
Target* Not Reported Expected δ ~6.8–7.5 ppm (aromatic H), 3.8 ppm (OCH3), 2.3 ppm (CH3 from o-tolyl)
Compound 21 168–170 1H NMR: δ 7.2–7.4 (m, aromatic), 3.8 (s, OCH3); IR: 1740 cm⁻¹ (C=O)
Compound 23 178–180 1H NMR: δ 7.1–7.3 (m, aromatic), 2.4 (s, CH3); HRMS: m/z 379.12 [M+H]+
Compound 20c Not Reported 13C NMR: δ 170.5 (C=O), 148.2 (tetrazole); Anal. Calcd: C 59.67%, H 5.80%
Thienyl Analog 190–192 X-ray: C–C bond length 1.54 Å; IR: 1725 cm⁻¹ (C=O)

Notes:

  • The target compound’s predicted NMR signals align with methoxy and o-tolyl groups observed in analogs .
  • Higher melting points in fluorophenyl derivatives (e.g., Compound 23) suggest stronger crystal packing due to polar substituents .

Q & A

Basic Question: What experimental parameters are critical for optimizing the synthesis of this compound, and how can researchers systematically improve yield and purity?

Methodological Answer:
The synthesis involves multi-step heterocyclic reactions, with key parameters including:

  • Temperature control : Higher temperatures (e.g., reflux conditions in ethanol) accelerate cycloaddition but may increase side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps, while ethanol is preferred for recrystallization .
  • Reaction time : Extended reflux durations (>2 hours) improve conversion but risk decomposition; thin-layer chromatography (TLC) or HPLC should monitor intermediates .

To systematically optimize, employ Design of Experiments (DoE) . For example, use a factorial design to test solvent polarity, temperature gradients, and catalyst ratios, followed by ANOVA to identify significant variables .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves the bicyclic framework and confirms stereochemistry, as demonstrated for structurally analogous pyrrolo-isoxazoles .
  • ¹H-NMR and ¹³C-NMR : Identify substituent environments (e.g., methoxy and o-tolyl groups) via chemical shifts and coupling patterns. Use DEPT-135 for quaternary carbon verification .
  • FT-IR : Validate functional groups (e.g., isoxazole C=N stretch at ~1600 cm⁻¹) .
  • LC-MS : Confirm molecular ion peaks and detect impurities during synthesis .

Advanced Question: How can computational methods like molecular docking and DFT calculations elucidate the compound’s biological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Simulate binding to targets (e.g., acetylcholinesterase) using software like AutoDock Vina. Compare docking scores with known inhibitors to prioritize derivatives for synthesis .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) that correlate with reactivity or bioactivity .
  • ADME prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and guide lead optimization .

Advanced Question: How should researchers address contradictions in biological assay data across structurally similar derivatives?

Methodological Answer:

  • Comparative SAR analysis : Create a table comparing substituents (e.g., methoxy vs. chloro groups) and bioactivity (IC₅₀ values). Use statistical tools (e.g., cluster analysis) to identify trends .
  • Validate hypotheses experimentally : For example, if a derivative shows unexpected low activity, synthesize analogs with incremental structural changes (e.g., methoxy → ethoxy) to isolate critical moieties .
  • Replicate assays under standardized conditions : Variations in cell lines or assay protocols (e.g., ATP levels in viability tests) may explain discrepancies; report detailed experimental metadata .

Advanced Question: What strategies are recommended for investigating the reaction mechanism of this compound in catalytic or biological systems?

Methodological Answer:

  • Isotopic labeling : Use ¹⁸O or deuterated reagents to track oxygen or proton transfer in cycloaddition reactions .
  • Kinetic studies : Measure rate constants under varying temperatures (Arrhenius plots) to distinguish between concerted or stepwise mechanisms .
  • Computational reaction path searches : Apply quantum chemical methods (e.g., IRC calculations) to map transition states and intermediates, as done in ICReDD’s reaction design framework .

Basic Question: How can researchers ensure reproducibility in synthesizing and testing this compound across different laboratories?

Methodological Answer:

  • Detailed synthetic protocols : Specify exact molar ratios, solvent grades, and purification steps (e.g., recrystallization from DMF/EtOH mixtures) .
  • Cross-validate analytical data : Share raw NMR, XRD, and HPLC files via repositories like Zenodo for peer verification .
  • Standardize bioassays : Use reference compounds (e.g., positive controls) and report IC₅₀ values with 95% confidence intervals .

Advanced Question: What advanced separation technologies are suitable for isolating enantiomers or regioisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
  • Membrane separation : Apply nanofiltration membranes to separate regioisomers based on molecular weight and polarity differences .
  • Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts for selective crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.